molecular formula C9H6FNO2 B2354497 6-fluoro-2-methyl-4H-benzo[d][1,3]oxazin-4-one CAS No. 38520-78-4

6-fluoro-2-methyl-4H-benzo[d][1,3]oxazin-4-one

Cat. No.: B2354497
CAS No.: 38520-78-4
M. Wt: 179.15
InChI Key: REAWYHMDDZZSSJ-UHFFFAOYSA-N
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Description

6-fluoro-2-methyl-4H-benzo[d][1,3]oxazin-4-one is a heterocyclic compound that contains a benzene ring fused to an oxazine ring.

Mechanism of Action

Chemical Reactions Analysis

6-fluoro-2-methyl-4H-benzo[d][1,3]oxazin-4-one undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

6-fluoro-2-methyl-4H-benzo[d][1,3]oxazin-4-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with specific properties

Comparison with Similar Compounds

6-fluoro-2-methyl-4H-benzo[d][1,3]oxazin-4-one can be compared with other similar compounds such as:

  • 6-amino-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one
  • 6-acetyl-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one
  • 2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one

These compounds share a similar core structure but differ in their substituents, which can significantly impact their chemical properties and applications. The presence of the fluorine atom in this compound makes it unique and can influence its reactivity and biological activity .

Properties

IUPAC Name

6-fluoro-2-methyl-3,1-benzoxazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FNO2/c1-5-11-8-3-2-6(10)4-7(8)9(12)13-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REAWYHMDDZZSSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C(C=C2)F)C(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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